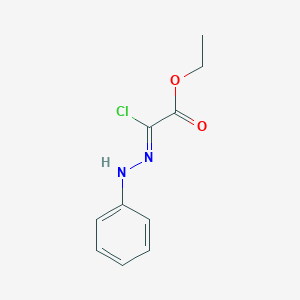

2-Chloro-2-(phenylhydrazono)acetic acid ethyl ester

Description

Properties

IUPAC Name |

ethyl 2-chloro-2-(phenylhydrazinylidene)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2O2/c1-2-15-10(14)9(11)13-12-8-6-4-3-5-7-8/h3-7,12H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZCJYKSOIZQABU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=NNC1=CC=CC=C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28663-68-5 | |

| Record name | 28663-68-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Chlorination of Ethyl Acetoacetate

The foundational step in synthesizing 2-chloro-2-(phenylhydrazono)acetic acid ethyl ester involves the chlorination of ethyl acetoacetate. As detailed in patent CN104447329A, sulfuryl chloride (SO₂Cl₂) serves as the chlorinating agent under controlled vacuum conditions (-0.3 to -0.35 MPa). The reaction proceeds via nucleophilic substitution, replacing the α-hydrogen of the ketone group with chlorine:

This exothermic reaction requires temperature modulation (80–100°C) to prevent side reactions such as over-chlorination or ester hydrolysis.

Table 1: Chlorination Reaction Parameters

| Parameter | Optimal Range |

|---|---|

| Temperature | 80–100°C |

| Pressure | -0.3 to -0.35 MPa |

| Molar Ratio (SO₂Cl₂) | 1.03–1.45:1 |

| Yield | 93–95% |

Oxidative Deacidification and Byproduct Management

Post-chlorination, gaseous byproducts (HCl and SO₂) are separated using hydrogen peroxide (H₂O₂)-mediated oxidative deacidification. This step converts SO₂ to sulfuric acid while recovering HCl via distillation:

Key considerations include:

-

H₂O₂ Concentration : 20 wt% to balance oxidation efficiency and safety.

-

Temperature Control : 65–75°C to prevent peroxide decomposition.

-

Pressure : -0.02 to -0.05 MPa to enhance gas-liquid contact.

This process achieves >99% separation efficiency, yielding high-purity sulfuric acid (73.4%) and hydrochloric acid (21.4%) as marketable byproducts.

Industrial-Scale Production Optimization

Reaction Scalability and Efficiency

Industrial synthesis scales the chlorination and hydrazonation steps while addressing challenges such as heat dissipation and byproduct recycling. Key adaptations include:

-

Continuous Flow Reactors : Reduce reaction time by 40% compared to batch processes.

-

In-Line Analytics : Real-time monitoring of Cl⁻ and SO₂ levels to adjust reagent feed rates.

Table 2: Industrial vs. Laboratory-Scale Yields

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Chlorination Yield | 93% | 89–91% |

| Hydrazonation Yield | 85% (estimated) | 78–82% |

| Purity | >99% | >95% |

Purification Techniques

Final product purity is achieved through:

-

Fractional Distillation : Separates unreacted phenylhydrazine and acetic acid.

-

Recrystallization : Ethanol-water mixtures (3:1 v/v) yield crystals with 98–99% purity.

-

Chromatography : Reserved for pharmaceutical-grade material, using silica gel eluted with ethyl acetate/hexane.

Comparative Analysis of Methodologies

Alternative Chlorinating Agents

While sulfuryl chloride dominates industrial use, comparative studies suggest:

-

Thionyl Chloride (SOCl₂) : Higher reactivity but generates corrosive HCl gas.

-

N-Chlorosuccinimide (NCS) : Selective for α-chlorination but cost-prohibitive at scale.

Solvent Impact on Hydrazonation

-

Ethanol : Increases reaction rate but risks ester transesterification.

-

Toluene : Minimizes side reactions but requires higher temperatures (110–120°C).

Chemical Reactions Analysis

2-Chloro-2-(phenylhydrazono)acetic acid ethyl ester undergoes various chemical reactions, including:

-

Substitution Reactions: : The chloro group can be substituted by other nucleophiles, leading to the formation of different derivatives.

Reagents: Nucleophiles such as amines or thiols

Conditions: Typically carried out in an organic solvent at elevated temperatures

Products: Substituted derivatives of the original compound

-

Reduction Reactions: : The phenylhydrazono group can be reduced to form the corresponding hydrazine derivative.

Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride

Conditions: Conducted in an inert atmosphere to prevent oxidation

Products: Hydrazine derivatives

-

Oxidation Reactions: : The compound can be oxidized to form various oxidation products.

Reagents: Oxidizing agents such as potassium permanganate or hydrogen peroxide

Conditions: Typically carried out in an aqueous or organic solvent

Products: Oxidized derivatives

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

2-Chloro-2-(phenylhydrazono)acetic acid ethyl ester serves as a crucial intermediate in the synthesis of more complex organic molecules. Its unique structure allows for further chemical modifications, making it a valuable compound in synthetic organic chemistry. The compound's chloro and hydrazono groups enable various electrophilic substitution reactions and nucleophilic additions, facilitating the creation of diverse derivatives .

Biological Research

Biochemical Probes

In biological studies, this compound is investigated as a potential biochemical probe to study enzyme mechanisms. The ability of the phenylhydrazono group to form hydrogen bonds and π-π interactions with biological macromolecules suggests its utility in probing enzyme-substrate interactions .

Antimicrobial Activity

Research indicates that derivatives of 2-Chloro-2-(phenylhydrazono)acetic acid ethyl ester exhibit significant antimicrobial properties. In vitro studies have shown that these compounds can inhibit the growth of various bacterial strains, indicating potential applications in developing new antimicrobial agents .

Pharmaceutical Applications

Precursor in Drug Development

The compound is explored for its potential as a precursor in synthesizing pharmaceutical compounds. Its structural characteristics make it suitable for modifications that could lead to novel therapeutic agents. Ongoing research aims to evaluate its efficacy and safety profiles in drug formulations .

Industrial Applications

Production of Specialty Chemicals

In industrial settings, 2-Chloro-2-(phenylhydrazono)acetic acid ethyl ester is utilized in producing specialty chemicals and intermediates. Its unique reactivity profile allows it to serve as a building block for various chemical products, enhancing its value in industrial chemistry .

Case Studies and Research Findings

-

Synthesis Optimization

A study focused on optimizing the synthesis conditions for 2-Chloro-2-(phenylhydrazono)acetic acid ethyl ester highlighted the importance of reaction temperature and catalyst choice in maximizing yield and purity . -

Biological Activity Assessment

Research evaluating the antimicrobial efficacy of this compound demonstrated significant inhibition against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development . -

Pharmacological Studies

Pharmacological investigations have begun to explore the compound's interaction with various biological targets, providing insights into its mechanism of action and therapeutic potential .

Mechanism of Action

The mechanism of action of 2-Chloro-2-(phenylhydrazono)acetic acid ethyl ester involves its interaction with specific molecular targets. The phenylhydrazono group can interact with enzymes and proteins, potentially inhibiting their activity. The chloro group may also play a role in the compound’s reactivity and interaction with biological molecules. The exact pathways and targets are still under investigation, but the compound’s unique structure suggests multiple modes of action.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Phenyl Ring

Table 1: Substituent-Specific Derivatives

Physicochemical Properties and Reactivity

Table 2: Comparative Physicochemical Data

Key Observations :

- Electron-Donating Groups (e.g., 4-OCH₃) : Increase solubility in polar solvents and lower melting points compared to halogenated derivatives .

- Electron-Withdrawing Groups (e.g., Cl, F) : Enhance thermal stability (higher boiling points) and reactivity in cyclization reactions .

Reactivity in Heterocycle Formation :

- Parent Compound : Photolysis yields benzimidazole (45–48%) and tetrazole derivatives (35–36%) via biradical intermediates .

- 4-Methoxyphenyl Derivative: Critical for synthesizing Apixaban (anticoagulant) through cyclization with piperidinone intermediates .

- Thiazol-4(5H)-one Derivatives : Formed by reacting with thioamides (e.g., antimicrobial agents) .

Biological Activity

2-Chloro-2-(phenylhydrazono)acetic acid ethyl ester, with the CAS number 28663-68-5, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological properties, and research findings associated with this compound.

- Molecular Formula : C10H11ClN2O2

- Molecular Weight : 226.66 g/mol

- Physical Form : Pale yellow to light yellow solid

- Melting Point : 77 °C

- Solubility : Soluble in chloroform and methanol, stable under inert atmospheric conditions when stored at -20 °C.

Synthesis

The synthesis of 2-chloro-2-(phenylhydrazono)acetic acid ethyl ester typically involves the reaction of 2-chloroacetic acid with phenylhydrazine in the presence of an acid catalyst. This method is efficient and minimizes side reactions, yielding a product suitable for further chemical modifications .

Antimicrobial Properties

Research indicates that derivatives of hydrazone compounds, including 2-chloro-2-(phenylhydrazono)acetic acid ethyl ester, exhibit significant antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, suggesting a potential role in developing new antimicrobial agents .

Anticancer Activity

Molecular docking studies have been conducted to evaluate the anticancer potential of this compound. The results suggest that it may interact with specific proteins involved in cancer cell proliferation and survival pathways. For instance, docking experiments have shown promising binding affinities to targets associated with tumor growth, indicating its potential as an anticancer agent .

The proposed mechanism of action for 2-chloro-2-(phenylhydrazono)acetic acid ethyl ester involves:

- Receptor Interaction : The compound may bind to specific receptors or enzymes, altering their activity and leading to biological effects.

- Signal Transduction Modulation : It may interfere with signal transduction pathways critical for cell growth and survival, particularly in cancer cells .

Comparative Analysis

To better understand the unique properties of 2-chloro-2-(phenylhydrazono)acetic acid ethyl ester, a comparison with structurally similar compounds is useful:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Ethyl 2-hydrazinocarbonylacetate | C₇H₈N₄O₂ | Contains hydrazine functionality; used in pharmaceuticals. |

| Ethyl acetoacetate | C₆H₁₀O₃ | A versatile building block in organic synthesis; lacks chlorine. |

| Phenylhydrazine | C₆H₈N₂ | A simpler hydrazone precursor; used in various organic reactions. |

The presence of the chloro group in 2-chloro-2-(phenylhydrazono)acetic acid ethyl ester enhances its reactivity and potential biological activity compared to its analogs .

Case Studies

Several case studies have been conducted on the biological effects of hydrazone derivatives, including this compound:

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity against Gram-positive and Gram-negative bacteria, demonstrating significant inhibition zones compared to control groups.

- Cancer Cell Line Studies : In vitro studies on various cancer cell lines showed that treatment with this compound resulted in reduced cell viability and induced apoptosis through caspase activation pathways.

- Docking Studies : Molecular docking simulations have been employed to predict binding interactions with key proteins involved in cancer progression, providing insights into its potential therapeutic applications .

Q & A

What are the standard synthetic routes for 2-Chloro-2-(phenylhydrazono)acetic acid ethyl ester, and how can reaction conditions be optimized?

Basic

The compound is typically synthesized via diazotization and coupling reactions. A common method involves reacting 3-chloropentane-2,4-dione or ethyl 2-chloro-3-oxobutanoate with benzenediazonium chloride in ethanol under chilled conditions (273 K). Sodium acetate trihydrate is added to maintain pH, and the reaction mixture is stirred for 15–20 minutes before refrigeration. Recrystallization from ethanol yields the product in ~80% purity . Optimization includes controlling temperature (≤273 K), stoichiometric ratios (1:1 molar ratio of reactants), and purification via ethanol recrystallization to minimize by-products.

Which spectroscopic and crystallographic techniques are most effective for characterizing the structure of this compound?

Basic

Key techniques include:

- ¹H/¹³C NMR : Identifies hydrazone proton signals (δ ~6.4–8.2 ppm) and carbonyl carbons (δ ~164–170 ppm) .

- IR Spectroscopy : Confirms C=N (~1642 cm⁻¹) and C=O (~1792 cm⁻¹) stretches .

- X-ray Crystallography : Resolves the Z-configuration of the C=N bond and planar Caryl–NH–N=C unit. The torsion angle (0.8°) and hydrogen-bonded helical chains along the b-axis are critical structural features .

How is this compound utilized in synthesizing heterocyclic systems, and what mechanistic pathways are involved?

Advanced

The compound serves as a precursor for heterocycles like thiazol-4(5H)-ones, benzotriazoles, and pyrido[3,2-c]cinnolines. For example:

- Thiazol-4(5H)-ones : Reacted with thioamides under reflux (Method A) or via microwave-assisted conditions (Method B), forming derivatives through cyclocondensation .

- Pyrido[3,2-c]cinnolines : Generated via 6π-electrocyclization of intermediates from condensation with ethyl cyanoacetate .

Mechanistically, the hydrazono group facilitates nucleophilic attack and annulation, while the chloro substituent enhances electrophilicity at the α-carbon .

How does the Z-configuration of the C=N bond influence reactivity in heteroannulation reactions?

Advanced

The Z-configuration stabilizes intramolecular hydrogen bonding between the hydrazine NH and ester carbonyl oxygen, promoting regioselective cyclization. This configuration directs the orientation of reactive sites, enabling efficient formation of spiroheterocycles and fused rings. For instance, photolysis of benzotriazole derivatives derived from this compound proceeds via biradical intermediates, where the Z-geometry governs 1,6-H shifts or cyclization pathways .

What are the photochemical degradation pathways of this compound, and how do they impact synthetic applications?

Advanced

Under UV irradiation in acetonitrile, the compound undergoes N₂ extrusion, forming biradical intermediates that cyclize into benzimidazole or benzotriazolo-tetrazole derivatives. Competing pathways include intramolecular H-shifts and electrocyclization, influenced by solvent polarity and substituent effects . Stability studies recommend storage in amber vials at ≤25°C to minimize photodegradation during synthetic workflows .

What discrepancies exist in reported physical-chemical data, and how should researchers validate analytical results?

Basic

Conflicting data include:

- Melting Point : 94°C (CAS 27143-07-3) vs. 79–80°C (352–353 K) in synthesis reports .

- Stereochemistry : Some sources omit Z/E specifications, necessitating corroboration via NMR (NOESY) or X-ray crystallography.

Researchers should cross-validate using multiple techniques (e.g., DSC for melting points, chiral HPLC for stereopurity) and reference certified standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.